Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound characterized by a 2-oxabicyclo[2.2.2]octane core, featuring an oxygen atom in the bridge structure (2-oxa), a hydroxyl group at position 4, and a methyl ester at position 1 . This compound is of interest due to its rigid bicyclic framework, which imparts unique steric and electronic properties, making it valuable in pharmaceutical synthesis and materials science.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)9-4-2-8(11,3-5-9)6-13-9/h11H,2-6H2,1H3 |
InChI Key |
DGKGJXZBVNSTAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)O |
Origin of Product |
United States |
Preparation Methods
Historical Synthetic Routes
Singh and Fukuda (2014) reported a 15-step synthesis starting from diethyl malonate, employing alkylation as a key step to build the bicyclic framework. This lengthy route provided access to functionalized bicyclic esters but was synthetically demanding.
Harrison (2019) developed a six-step synthesis from an ester precursor using an intramolecular Michael addition. However, this method was limited to aromatic substituents and lacked generality for aliphatic or hydroxy-substituted derivatives.
Modular and General Synthetic Approach
Recent advances have focused on modular methods that allow the introduction of one or two functional groups on the bicyclic core, enabling subsequent derivatization to obtain compounds like this compound.
The key strategy involves iodocyclization of cycloalkene alkenyl alcohols to form the bicyclic ether ring system. This approach was successfully applied to smaller analogs (2-oxabicyclo[2.1.1]hexane) and extended to the 2.2.2 system.
Organometallic additions, such as the reaction of aldehydes with phenylmagnesium bromide (PhMgBr), have been used to introduce hydroxy substituents at specific positions on the bicyclic ring, yielding hydroxy-functionalized bicyclic esters in good yields (e.g., 67%).
Specific Preparation Method for this compound
Synthetic Route Summary
The preparation typically involves the following key steps:
Starting Material Preparation : Synthesis begins from a suitable cyclohexene or cyclohexanol derivative that can be functionalized to introduce the oxygen bridge.
Iodocyclization Reaction : The cycloalkene alkenyl alcohol undergoes iodocyclization to form the 2-oxabicyclo[2.2.2]octane skeleton. This step forms the ether bridge and sets the bicyclic framework.
Functional Group Introduction : The hydroxy group at the 4-position is introduced via nucleophilic addition or oxidation-reduction sequences, often involving organometallic reagents or hydrazone intermediates.
Esterification : The carboxylic acid functionality at the 1-position is methylated to form the methyl ester, typically using standard esterification methods such as treatment with methanol and acid catalysts or via activated esters.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodocyclization | Iodine or N-iodosuccinimide (NIS), solvent | 60-70 | Forms bicyclic ether ring |
| Organometallic addition | PhMgBr or similar Grignard reagent | ~67 | Introduces hydroxy substituent |
| Hydrazone formation | p-Toluenesulfonyl hydrazide, aldehyde | Intermediate | For further functionalization |
| Esterification | Methanol, acid catalyst or activated ester | >80 | Methyl ester formation |
These conditions are adapted from recent literature focusing on modular synthesis of 2-oxabicyclo[2.2.2]octane derivatives.
Advanced Functionalization and Derivatization
Organoboron Derivatives : Activated esters of the bicyclic acid can be converted into organoboron compounds via copper-catalyzed decarboxylative borylation, enabling further cross-coupling reactions for diversification.
Hydrolysis and Amide Formation : Hydrolysis of methyl esters yields the corresponding carboxylic acids, which can be further converted into amides using coupling reagents like HATU or CDI, expanding the chemical space of derivatives.
Summary Table of Key Preparation Methods
Research Findings and Optimization Notes
The iodocyclization approach provides a modular and generalizable route to 2-oxabicyclo[2.2.2]octane derivatives, including this compound, with good yields and functional group tolerance.
Organometallic additions allow regioselective introduction of hydroxy groups , critical for the target compound's biological and physicochemical properties.
The use of activated esters and copper-catalyzed decarboxylative borylation expands the synthetic utility, enabling further functionalization and diversification of the bicyclic scaffold.
Hydrolysis and amide coupling reactions are well-established and provide access to a variety of derivatives for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds with bicyclic structures, such as methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate, exhibit significant pharmacological activities. The compound has been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC) models. In vitro studies have shown that it can inhibit the growth of HepG2 cells with an IC50 value of approximately 2.57 µM, suggesting potent cytotoxic effects against liver cancer cells .
Bioactive Properties
The compound's structural features allow it to act as a bioactive agent, potentially possessing antioxidant and anti-inflammatory properties. These characteristics are crucial for developing therapeutic agents aimed at oxidative stress-related diseases like diabetes and cancer .
Agrochemical Applications
Pesticide Development
Due to its unique chemical structure, this compound is being explored as a component in the formulation of new pesticides. The compound's potential to disrupt pest metabolism or growth could lead to the development of environmentally friendly agricultural chemicals that are less harmful than conventional pesticides .
Industrial Uses
Synthesis and Material Science
The bicyclic structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized in the production of various polymers and materials due to its stability and reactivity under certain conditions. This application is particularly relevant in developing new materials for coatings or adhesives that require specific mechanical properties .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Hydroxyl groups (e.g., 4-hydroxy) improve hydrogen-bonding capacity, aiding in crystal packing (relevant for X-ray crystallography ). Amino and hydroxymethyl substituents enhance reactivity for further functionalization, as seen in sulfonamide and phosphonate derivatives .
Synthetic Accessibility: Compounds like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate are synthesized via nucleophilic substitution or reductive amination, with purification via silica chromatography .
Pharmaceutical Relevance
- The ethyl ester analog () demonstrates antidiabetic activity, suggesting that bicyclo[2.2.2]octane derivatives with polar substituents are promising scaffolds for drug discovery .
- Amino-substituted variants (e.g., CAS 135908-43-9) are used in kinase inhibitor development, leveraging the rigid bicyclic core to enforce specific binding conformations .
Material Science
- The 2-oxabicyclo[2.2.2]octane framework (e.g., methyl 4-formyl-2-oxabicyclo analog) is employed in polymer chemistry to create thermally stable resins, exploiting the oxygen bridge’s electronic effects .
Biological Activity
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound notable for its unique structural arrangement, which includes a bicyclo[2.2.2]octane framework with a hydroxyl group and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.24 g/mol |
| Structural Framework | Bicyclo[2.2.2]octane |
| Functional Groups | Hydroxyl, Carboxylate |
This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl and carboxylate groups facilitates hydrogen bonding and hydrophobic interactions, which may enhance its pharmacokinetic properties and overall biological efficacy.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an anti-inflammatory agent , with preliminary findings suggesting it may inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for assessing anti-inflammatory activity .
Table 2: Biological Activity Findings
| Biological Activity | Model System | IC50 Value (µM) |
|---|---|---|
| NO Inhibition | RAW 264.7 Cells | 8.6 - 14.5 |
Case Studies
- Estrogen Receptor Modulation : In a study exploring the estrogen receptor-beta agonistic properties of related compounds, this compound exhibited promising activity, suggesting its potential role in hormone-related therapies .
- Antibacterial Properties : Another study indicated that derivatives of the oxabicyclo framework demonstrate antibacterial properties, which could be leveraged in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the bicyclic structure significantly influence its biological activity:
Table 3: SAR Insights
| Compound Name | Unique Features |
|---|---|
| Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate | Contains an amino group |
| Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate | Features an aldehyde group |
| Methyl 4-(hydroxymethyl)-bicyclo[2.2.2]octane-1-carboxylate | Additional hydroxymethyl group |
These variations illustrate how different functional groups can enhance or modify the biological activity of compounds within the oxabicyclo family.
Q & A
Q. What are the established synthetic routes for Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate, and how do reaction conditions influence yield?
The compound is commonly synthesized via tandem reactions involving cyclohexenone derivatives and nitroolefins under metal-free conditions. For example, a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefin precursors has been reported to yield bicyclo[2.2.2]octane-1-carboxylates with enantioselectivities >90% when mediated by chiral organic bases . Key factors include solvent choice (e.g., acetonitrile or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Optimization studies suggest that excess nitroolefin (1.5–2.0 equivalents) improves cycloaddition efficiency.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR to resolve bicyclic framework signals (e.g., methyl ester at δ ~3.6 ppm, hydroxyl proton at δ ~2.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 198.1481) to validate molecular formula .
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities in bicyclic systems .
Q. What are the primary applications of this compound in natural product synthesis?
The bicyclo[2.2.2]octane scaffold serves as a rigid intermediate in the synthesis of terpenoids and alkaloids. For instance, it has been employed as a key building block for platencin analogs, where its bicyclic framework mimics natural product cores . Derivatives functionalized at the 4-hydroxy position (e.g., ethers or esters) are used to introduce stereochemical diversity in late-stage modifications .
Advanced Research Questions
Q. What strategies enable enantioselective functionalization at the 4-hydroxy position, and how do steric effects influence reactivity?
Enantioselective functionalization is achieved using chiral catalysts or auxiliaries. A metal-free approach employs thiourea-based organocatalysts to mediate nucleophilic additions (e.g., Mitsunobu reactions) with retained stereochemistry . Steric hindrance from the bicyclo[2.2.2]octane framework necessitates bulky reagents (e.g., triphenylphosphine/diethyl azodicarboxylate) to minimize side reactions. Computational studies (DFT) suggest that transition-state distortion due to the bicyclic system lowers activation energy for selective hydroxyl group derivatization .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation pathways are observed?
Stability studies indicate:
- Acidic conditions (pH <3) : Ester hydrolysis predominates, yielding 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid.
- Basic conditions (pH >10) : Retro-aldol cleavage fragments the bicyclic ring, producing cyclohexenone derivatives .
- Oxidative environments (e.g., HO) : Hydroxyl group oxidation forms a ketone, confirmed by IR (C=O stretch at ~1700 cm) and LC-MS . Degradation pathways are monitored via HPLC with UV detection (λ = 210–254 nm) and corroborated by mass fragmentation patterns.
Q. What computational methods are used to predict the compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for cycloaddition and functionalization reactions. Molecular dynamics simulations (e.g., AMBER) predict conformational flexibility, revealing that the bicyclo[2.2.2]octane scaffold restricts rotation, favoring axial attack in nucleophilic substitutions . Docking studies (AutoDock Vina) assess interactions with enzymatic active sites, guiding biocatalytic applications .
Q. How do isotopic labeling studies (e.g., 13^{13}13C, 18^{18}18O) clarify mechanistic pathways in its synthesis?
Isotopic tracing with C-labeled methyl groups in the ester moiety confirms retention of the carboxylate group during cycloaddition, ruling out decarboxylation side reactions. O labeling at the hydroxyl position tracks oxygen transfer in oxidation reactions, demonstrating non-radical mechanisms under mild conditions .
Data Contradictions and Resolution
Q. Discrepancies in reported enantiomeric excess (ee) values for synthetic methods: How are these resolved?
Variability in ee (80–99%) arises from differences in catalyst loading (5–20 mol%) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance enantioselectivity by stabilizing ionic intermediates, as shown in comparative studies . Chiral HPLC (Chiralpak AD-H column) is the gold standard for ee determination, resolving discrepancies from less precise polarimetry methods .
Q. Conflicting reports on the compound’s thermal stability: What factors contribute to this?
Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C in inert atmospheres but <100°C under oxidative conditions. Discrepancies stem from varying experimental setups (e.g., heating rate, sample purity). DSC studies show endothermic peaks at 120–130°C, correlating with melting points in high-purity samples (>99%) .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >98% purity.
- Quality control : Batch consistency is verified via H NMR integration (e.g., methyl ester vs. hydroxyl proton ratios) and HPLC retention time matching .
Q. How are regioselectivity challenges addressed during functional group interconversion?
Selective protection of the hydroxyl group (e.g., TBS or acetyl) precedes ester hydrolysis or boronate formation. For example, tert-butyldimethylsilyl (TBS) protection enables Suzuki-Miyaura coupling at the 4-position without disrupting the ester moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
